molecular formula C17H19N3O4 B294044 N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Número de catálogo B294044
Peso molecular: 329.35 g/mol
Clave InChI: PDCQPPYXYNNVRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DMAPT, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune response, cell proliferation, and survival. Inhibition of NF-κB has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making DMAPT a promising candidate for combination therapy.

Mecanismo De Acción

DMAPT inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune response. Inhibition of NF-κB activity by DMAPT leads to the downregulation of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria and the activation of caspases. DMAPT has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This is achieved by inhibiting the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of DMAPT is its specificity for NF-κB inhibition, which makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, DMAPT has limited solubility in water, which can limit its use in in vivo studies. DMAPT is also metabolized quickly in vivo, which can limit its bioavailability.

Direcciones Futuras

For the study of DMAPT include the development of more potent analogs with improved solubility and bioavailability. The combination of DMAPT with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, is also an area of active research. The use of DMAPT in combination with immunotherapy is another promising direction, as NF-κB plays a critical role in immune response. Finally, the identification of biomarkers that can predict response to DMAPT therapy is an area of active research.

Métodos De Síntesis

DMAPT can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-pyridinecarboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide derivative of DMAPT.

Aplicaciones Científicas De Investigación

DMAPT has been extensively studied in preclinical models of cancer. In vitro studies have shown that DMAPT inhibits NF-κB activity and sensitizes cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that DMAPT can inhibit tumor growth and metastasis in mouse models of various types of cancer, including breast, prostate, and pancreatic cancer.

Propiedades

Fórmula molecular

C17H19N3O4

Peso molecular

329.35 g/mol

Nombre IUPAC

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)

Clave InChI

PDCQPPYXYNNVRG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

SMILES canónico

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

Solubilidad

49.4 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.